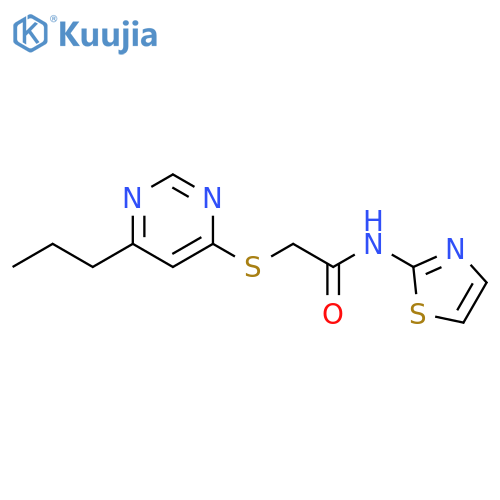Cas no 1226437-78-0 (2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide)

1226437-78-0 structure
商品名:2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- AKOS024518519
- 1226437-78-0
- F5787-2005
-
- インチ: 1S/C12H14N4OS2/c1-2-3-9-6-11(15-8-14-9)19-7-10(17)16-12-13-4-5-18-12/h4-6,8H,2-3,7H2,1H3,(H,13,16,17)
- InChIKey: HYTLMMZHGPQGKA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC=CS1)(=O)CSC1=CC(CCC)=NC=N1
計算された属性
- せいみつぶんしりょう: 294.06090343g/mol
- どういたいしつりょう: 294.06090343g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 121Ų
2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5787-2005-10mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-40mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-2mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-50mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-3mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-15mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-2μmol |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-4mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-20mg |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5787-2005-5μmol |
2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
1226437-78-0 | 5μmol |
$63.0 | 2023-09-09 |
2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1226437-78-0 (2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 68551-17-7(Isoalkanes, C10-13)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
